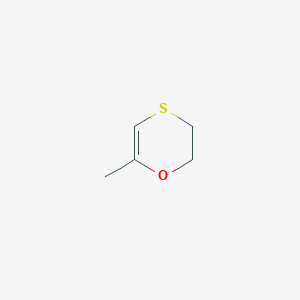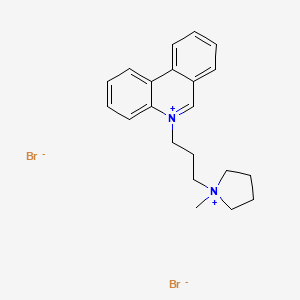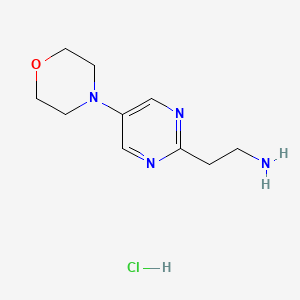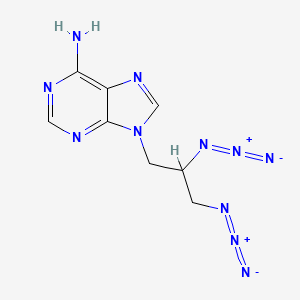![molecular formula C5H12N2O B14164174 [(2R)-butan-2-yl]urea CAS No. 1642301-07-2](/img/structure/B14164174.png)
[(2R)-butan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-butan-2-yl]urea is an organic compound with the molecular formula C5H12N2O It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a (2R)-butan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2R)-butan-2-yl]urea can be synthesized through the reaction of (2R)-butan-2-amine with isocyanic acid. The reaction typically occurs under mild conditions, with the amine reacting with the isocyanic acid to form the urea derivative. Another method involves the reaction of (2R)-butan-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where (2R)-butan-2-amine is reacted with isocyanic acid or phosgene derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The use of safer phosgene substitutes like bis(trichloromethyl) carbonate (BTC) is preferred due to the hazardous nature of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-butan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it back to the amine and other simpler compounds.
Substitution: It can undergo substitution reactions where the (2R)-butan-2-yl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may yield the original amine .
Wissenschaftliche Forschungsanwendungen
[(2R)-butan-2-yl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of [(2R)-butan-2-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar in structure but contains sulfur instead of oxygen.
Carbamates: Similar functional group but with different substituents.
Amides: Structurally related but with different functional groups.
Uniqueness
[(2R)-butan-2-yl]urea is unique due to the presence of the (2R)-butan-2-yl group, which imparts specific chemical and physical properties. This makes it distinct from other urea derivatives and suitable for specific applications .
Eigenschaften
CAS-Nummer |
1642301-07-2 |
|---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
[(2R)-butan-2-yl]urea |
InChI |
InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
CBRSBDUOPJQVMP-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@@H](C)NC(=O)N |
Kanonische SMILES |
CCC(C)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


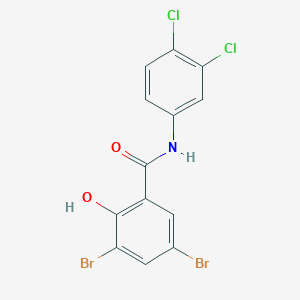

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
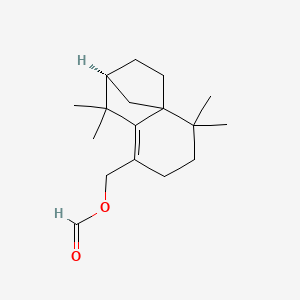

![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)

![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
